N-Cyclohexylhydroxylamine
Overview
Description
N-Cyclohexylhydroxylamine is an organic compound with the molecular formula C6H11NHOH. It is a hydroxylamine derivative where the hydroxyl group is attached to a cyclohexyl ring. This compound is known for its applications in various chemical reactions and industrial processes.
Mechanism of Action
Target of Action
N-Cyclohexylhydroxylamine is a chemical compound with the linear formula C6H11NHOH The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known to be involved in the hydrogenation of nitrocyclohexane to the corresponding cyclohexanone oxime, catalyzed by palladium/carbon nanotubes . This suggests that it may interact with its targets through a hydrogenation process.
Biochemical Pathways
This compound is formed as one of the by-products during the hydrogenation of nitrocyclohexane to the corresponding cyclohexanone oxime This indicates that it may be involved in the biochemical pathways related to the hydrogenation process
Result of Action
It is known to be used in the synthesis of 4-carbethoxy-2-cyclohexyl-5-(2H)-isoxazolone and hexahydroisoxazolequinoline analogs . .
Action Environment
It is known that the compound is a solid at room temperature and has a melting point of 139-140 °c . This suggests that it may be stable under a wide range of environmental conditions.
Biochemical Analysis
Biochemical Properties
N-Cyclohexylhydroxylamine plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of cyclin-dependent kinase inhibitors, which are selective for multiple cyclin-dependent kinases and have potential use as antitumor agents . Additionally, this compound is involved in the synthesis of hydroxyurea derivatives, which act as small molecule bradykinin B1 receptor antagonists . These interactions highlight the compound’s importance in modulating biochemical pathways and therapeutic applications.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cyclin-dependent kinases suggests its role in regulating the cell cycle and proliferation . Furthermore, its involvement in the synthesis of bradykinin B1 receptor antagonists indicates potential effects on inflammatory responses and pain signaling pathways . These cellular effects underscore the compound’s relevance in both normal physiological processes and pathological conditions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to inhibit cyclin-dependent kinases suggests that it can modulate cell cycle progression by preventing the phosphorylation of key regulatory proteins . Additionally, its role in the synthesis of hydroxyurea derivatives indicates potential interactions with enzymes involved in nucleotide metabolism and DNA synthesis . These molecular mechanisms provide insights into how this compound exerts its effects at the cellular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular proliferation and gene expression . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of cyclin-dependent kinases and modulation of inflammatory responses . At higher doses, this compound may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects emphasize the need for careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s role in the synthesis of hydroxyurea derivatives suggests its involvement in nucleotide metabolism and DNA synthesis . Additionally, its interaction with cyclin-dependent kinases indicates potential effects on metabolic flux and energy production . These metabolic pathways highlight the compound’s significance in regulating cellular metabolism and maintaining homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in certain tissues can influence its biological activity and therapeutic potential . Understanding the transport and distribution of this compound is essential for optimizing its use in biomedical applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in the nucleus, for example, could influence gene expression and DNA synthesis, while its localization in the cytoplasm may affect metabolic processes . These subcellular dynamics provide insights into how this compound exerts its effects within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Cyclohexylhydroxylamine can be synthesized through the hydrogenation of nitrocyclohexane to cyclohexanone oxime, which is catalyzed by palladium on carbon nanotubes . The reaction typically occurs under mild conditions, making it an efficient method for producing this compound.
Industrial Production Methods: In industrial settings, this compound is often produced as a by-product during the hydrogenation process mentioned above. The use of palladium catalysts and carbon nanotubes enhances the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: N-Cyclohexylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone oxime.
Reduction: It can be reduced to cyclohexylamine.
Substitution: It can participate in substitution reactions with aldehydes to form N-cyclohexyl nitrones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Aldehydes are commonly used in the presence of catalysts like palladium.
Major Products Formed:
Oxidation: Cyclohexanone oxime.
Reduction: Cyclohexylamine.
Substitution: N-Cyclohexyl nitrones.
Scientific Research Applications
N-Cyclohexylhydroxylamine has several applications in scientific research:
Comparison with Similar Compounds
- N-Phenylhydroxylamine
- N-Methylhydroxylamine
- N,N-Dimethylhydroxylamine
- O-tert-Butylhydroxylamine
Comparison: N-Cyclohexylhydroxylamine is unique due to its cyclohexyl ring, which imparts different steric and electronic properties compared to other hydroxylamines. This uniqueness makes it suitable for specific reactions and applications where other hydroxylamines may not be as effective .
Properties
IUPAC Name |
N-cyclohexylhydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-7-6-4-2-1-3-5-6/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQRKZPMVLRXLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176627 | |
Record name | N-Hydroxycyclohexylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2211-64-5 | |
Record name | Cyclohexylhydroxylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2211-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Hydroxycyclohexylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002211645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Hydroxycyclohexylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexylhydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.955 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-HYDROXYCYCLOHEXYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/722GHL96BJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of N-Cyclohexylhydroxylamine?
A1: this compound has a molecular formula of C6H13NO and a molecular weight of 115.17 g/mol []. While specific spectroscopic data is not provided in the abstracts, it's mentioned that this compound can be characterized by techniques such as IR and Raman spectroscopy [].
Q2: How is this compound prepared?
A2: this compound is typically synthesized by reacting 2-chloropropanal with this compound in the presence of magnesium sulfate []. This reaction is typically performed in anhydrous ether and dichloromethane at 0 °C. The product can be recrystallized from a mixture of ether and pentane.
Q3: What are the stability characteristics of this compound?
A3: this compound is best stored in a freezer under argon to prevent degradation. Even at low temperatures, it can slowly decompose, turning yellow over time. Therefore, it is recommended to use it shortly after preparation for optimal results [].
Q4: How does the structure of this compound influence its reactivity with aldehydes?
A4: this compound reacts with aldehydes to form nitrones. The kinetics of this reaction are influenced by pH, with the reaction rate being dependent on the concentrations of both the free hydroxylamine and the free aldehyde []. This suggests that the nucleophilicity of the nitrogen lone pair in this compound plays a key role in its reactivity with the electrophilic carbonyl group of aldehydes.
Q5: What are some applications of this compound in materials science?
A5: this compound, specifically its aluminum salt (NCH-Al) and potassium salt (NCH-K), have been investigated as potential wood preservatives []. These salts exhibit strong antifungal properties, surpassing even sodium pentachlorophenate (Na-PCP) in some cases. This antifungal activity is thought to stem primarily from the compounds' mycostatic effects, inhibiting fungal growth rather than spore germination [].
Q6: Are there any computational studies on this compound or its derivatives?
A6: While the abstracts provided don't detail specific computational studies, they highlight the examination of the electronic structure of N-nitroso-N-cyclohexylhydroxylamine and its metal chelates using IR and Raman spectroscopy []. This type of analysis provides insights into the electronic distribution within the molecule, which can be further investigated using computational chemistry methods.
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